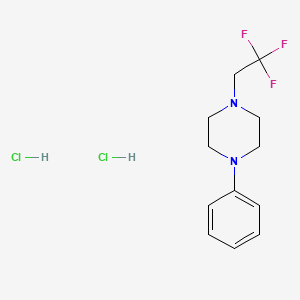
1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2F3N2 . It is a white to yellow solid and is not intended for human or veterinary use, but for research purposes.
Synthesis Analysis
While specific synthesis methods for “1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride” were not found, general methods for the synthesis of piperazine derivatives have been reported. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride” is 317.18 . The monoisotopic mass is 316.072083 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride” include a molecular weight of 317.18 , and it appears as a white to yellow solid .Applications De Recherche Scientifique
Antitumor Activity
1,2,4-Triazine derivatives bearing the piperazine moiety, similar in structure to the specified compound, have been synthesized and investigated for their antitumor activities. These compounds showed promising antiproliferative effects against MCF-7 breast cancer cells, highlighting the potential of piperazine derivatives in cancer research. The activity was evaluated using various methods such as the XTT method, BrdU method, and flow cytometric analysis, with some derivatives comparing favorably to cisplatin, a known anticancer drug (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Drug Synthesis
Compounds related to 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride have been key intermediates in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol. These processes often involve catalyzed reactions, such as rhodium-catalyzed hydroformylation, highlighting the compound's utility in complex pharmaceutical synthesis endeavors and its contribution to the development of medications with central nervous system activity (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Insecticide Design
Exploration into the piperazine scaffold for new insecticides has been undertaken with compounds like 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP). This research indicates the scaffold's potential in developing novel insecticidal agents that exhibit growth-inhibiting and larvicidal activities against agricultural pests such as the armyworm, showcasing an innovative approach to pest control (Cai, Li, Fan, Huang, Shao, & Song, 2010).
Hypolipidemic Activity
Piperazine derivatives have also shown significant hypolipidemic activity, with some compounds demonstrating potent efficacy in lowering serum lipid levels in animal models. This suggests their potential utility in treating hyperlipidemia, contributing valuable insights into the design of new therapeutic agents for managing cholesterol and triglyceride levels (Ashton, Ashford, Loveless, Riddell, Salmon, & Stevenson, 1984).
Serotonin Receptor Agonism
Research on compounds structurally related to 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride has demonstrated their potential as serotonin receptor agonists. Such compounds have been investigated for their effects on serotonin binding and turnover in the brain, highlighting the role of piperazine derivatives in modulating neurotransmitter systems and their potential therapeutic applications in neuropsychiatric disorders (Fuller, Snoddy, Mason, & Molloy, 1978).
Mécanisme D'action
Target of Action
The primary target of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride is the GABA receptor . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride: acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
The ADME properties of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride Piperazine compounds, in general, are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
The molecular and cellular effects of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride are primarily related to its action on the GABA receptors. By acting as a GABA receptor agonist, it can cause flaccid paralysis of the worm, allowing the host body to easily remove or expel the invading organism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride . For instance, its storage temperature should be at room temperature in an inert atmosphere . These conditions help maintain the stability and efficacy of the compound.
Propriétés
IUPAC Name |
1-phenyl-4-(2,2,2-trifluoroethyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)10-16-6-8-17(9-7-16)11-4-2-1-3-5-11;;/h1-5H,6-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJLPRQTKFDNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


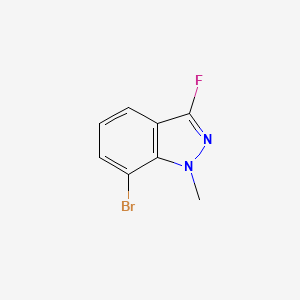
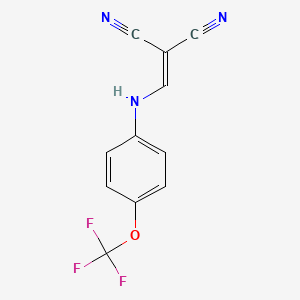
![N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide](/img/structure/B2636889.png)

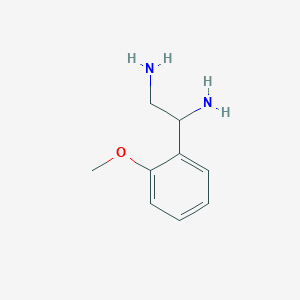
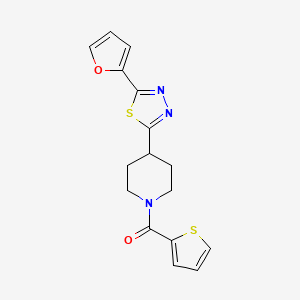

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate](/img/structure/B2636901.png)
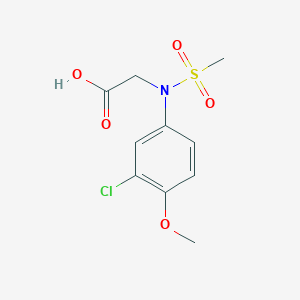

![7-benzyl-8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2636904.png)
![4-[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2636908.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide](/img/structure/B2636909.png)